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Compound of Interest

Compound Name: 5-Iodo-6-methylpyrimidin-4-amine

Cat. No.: B186500 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 5-Iodo-6-methylpyrimidin-4-amine, a molecule of interest in medicinal chemistry

and drug development. This document presents available Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental

protocols for these analytical techniques. The information is structured to facilitate easy access

and comparison for researchers engaged in the synthesis, characterization, and application of

pyrimidine derivatives.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 5-Iodo-6-methylpyrimidin-4-
amine. Due to the limited availability of directly published complete spectra for this specific

molecule, the data presented is a composite of information from available chemical databases

and expected values based on the analysis of structurally similar pyrimidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.2 s 1H Pyrimidine H-2

~6.0-7.0 br s 2H -NH₂ (amine)

~2.4 s 3H -CH₃ (methyl)

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppm Assignment

~160 C4 (carbon bearing NH₂)

~158 C2 (carbon in pyrimidine ring)

~157 C6 (carbon bearing CH₃)

~80 C5 (carbon bearing Iodo)

~24 -CH₃ (methyl carbon)

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3300 Strong, Broad N-H stretch (amine)

3100 - 3000 Medium C-H stretch (aromatic)

2980 - 2850 Medium C-H stretch (methyl)

1650 - 1580 Strong N-H bend (amine)

1580 - 1400 Medium-Strong C=C and C=N stretch (ring)

~1200 Medium C-N stretch

Below 600 Medium C-I stretch

Mass Spectrometry (MS)
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m/z Ratio Interpretation

235
[M]⁺: Molecular ion peak (based on ¹²C, ¹H, ¹⁴N,

¹²⁷I)

236 [M+1]⁺: Isotopic peak due to ¹³C

108
[M - I]⁺: Fragment corresponding to the loss of

Iodine

Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses cited. These

represent standard procedures for the characterization of solid organic compounds like 5-Iodo-
6-methylpyrimidin-4-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of 5-Iodo-6-methylpyrimidin-4-amine is

dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as Deuterated Dimethyl

Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃), in a standard 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR

spectrometer.

¹H NMR Parameters:

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16-64 scans are typically acquired to ensure a good signal-to-noise

ratio.

Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

Spectral Width: A spectral width of approximately 16 ppm is used.

Referencing: Chemical shifts are referenced to the residual solvent peak (e.g., DMSO at δ

2.50 ppm).
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¹³C NMR Parameters:

Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is used.

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the

lower natural abundance of ¹³C.

Relaxation Delay: A relaxation delay of 2-5 seconds is employed.

Spectral Width: A spectral width of approximately 200-220 ppm is used.

Referencing: Chemical shifts are referenced to the solvent peak (e.g., DMSO-d₆ at δ 39.52

ppm).

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

A small amount of the solid 5-Iodo-6-methylpyrimidin-4-amine is placed directly onto the

ATR crystal (e.g., diamond or germanium).

Pressure is applied using a clamp to ensure good contact between the sample and the

crystal.

Sample Preparation (KBr Pellet):

Approximately 1-2 mg of the sample is ground with ~100 mg of dry potassium bromide

(KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FTIR)

spectrometer.

Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.
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Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

Background: A background spectrum of the empty ATR crystal or a pure KBr pellet is

recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: The sample can be introduced via direct infusion or after separation by

Gas Chromatography (GC) or Liquid Chromatography (LC). For a solid sample, direct

insertion using a solids probe is common.

Ionization Method: Electron Impact (EI) or Electrospray Ionization (ESI) can be used. EI is a

common technique for generating molecular ions and characteristic fragment ions.

Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap)

is used for accurate mass measurements.

EI-MS Parameters:

Electron Energy: 70 eV.

Ion Source Temperature: 200-250 °C.

Mass Range: A scan range of m/z 50-500 is typically used.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak

and characteristic fragmentation patterns. The presence of iodine is readily identified by its

unique isotopic signature.

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized chemical compound like 5-Iodo-6-methylpyrimidin-4-amine.
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Caption: Workflow for the synthesis and spectroscopic characterization of a chemical

compound.

To cite this document: BenchChem. [Spectroscopic Profile of 5-Iodo-6-methylpyrimidin-4-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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